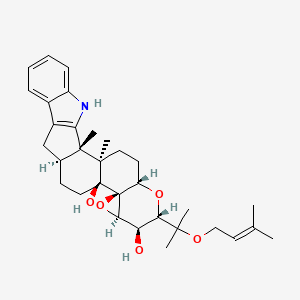

Terpendole J

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Terpendole J is an organic heteroheptacyclic compound isolated from Albophoma yamanashiensis and has been shown to exhibit inhibitory activity against acyl-CoA:cholesterol acyltransferase. It has a role as a metabolite and an EC 2.3.1.26 (sterol O-acyltransferase) inhibitor. It is an organic heteroheptacyclic compound, an epoxide, an organonitrogen heterocyclic compound, a secondary amino compound, a secondary alcohol and a tertiary alcohol.

Applications De Recherche Scientifique

Biochemical Properties and Mechanisms of Action

Inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT)

Terpendole J has been identified as a potent inhibitor of acyl-CoA: cholesterol acyltransferase, an enzyme involved in lipid metabolism. This inhibition is significant for its potential use in managing cholesterol levels and related disorders. In various studies, terpendole C, a structurally related compound, showed considerable ACAT inhibitory activity with an IC50 value of 2.1 μM . Terpendole D was noted to have the highest specificity among the terpendoles tested, indicating that this compound may also exhibit similar characteristics .

Tremorgenic Activity

Some terpendoles have been associated with tremorgenic effects in animal models. For instance, terpendole C produced intense tremors in mice, suggesting that other members of this compound family could exhibit similar neurotoxic properties . Understanding these effects is crucial for assessing the safety profile of this compound in therapeutic contexts.

Pharmaceutical Applications

Potential in Cardiovascular Disease

Due to its ability to inhibit ACAT, this compound could play a role in developing treatments for cardiovascular diseases associated with high cholesterol levels. The modulation of lipid metabolism through ACAT inhibition can lead to reduced cholesterol accumulation and potentially lower the risk of atherosclerosis .

Antimicrobial and Antiviral Properties

Recent studies have indicated that indole diterpenes exhibit antibacterial and antiviral activities. For example, certain compounds within this group have shown efficacy against viral strains such as H1N1 . The structural similarities between this compound and other bioactive indole diterpenes suggest that it may possess similar antimicrobial properties.

Case Studies and Research Findings

Propriétés

Formule moléculaire |

C32H43NO5 |

|---|---|

Poids moléculaire |

521.7 g/mol |

Nom IUPAC |

(1S,2R,5S,7S,8R,9R,11S,12S,15S)-1,2-dimethyl-7-[2-(3-methylbut-2-enoxy)propan-2-yl]-6,10-dioxa-24-azaheptacyclo[13.10.0.02,12.05,11.09,11.017,25.018,23]pentacosa-17(25),18,20,22-tetraene-8,12-diol |

InChI |

InChI=1S/C32H43NO5/c1-18(2)13-16-36-28(3,4)26-24(34)27-32(38-27)23(37-26)12-14-29(5)30(6)19(11-15-31(29,32)35)17-21-20-9-7-8-10-22(20)33-25(21)30/h7-10,13,19,23-24,26-27,33-35H,11-12,14-17H2,1-6H3/t19-,23-,24+,26-,27+,29+,30+,31-,32-/m0/s1 |

Clé InChI |

GLVMTITYOKYZRQ-JSVBYLJXSA-N |

SMILES isomérique |

CC(=CCOC(C)(C)[C@@H]1[C@H]([C@@H]2[C@@]3(O2)[C@@H](O1)CC[C@]4([C@]3(CC[C@@H]5[C@@]4(C6=C(C5)C7=CC=CC=C7N6)C)O)C)O)C |

SMILES canonique |

CC(=CCOC(C)(C)C1C(C2C3(O2)C(O1)CCC4(C3(CCC5C4(C6=C(C5)C7=CC=CC=C7N6)C)O)C)O)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.